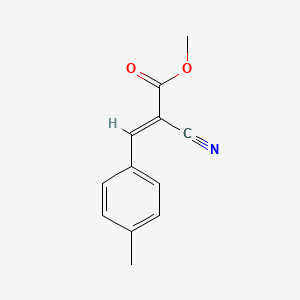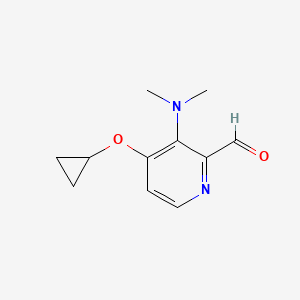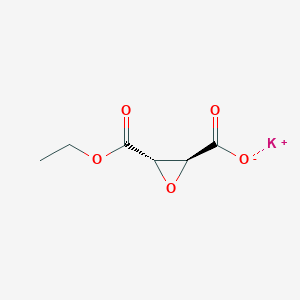
Potassium (2S,3S)-3-(ethoxycarbonyl)oxirane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (2S,3S)-3-(ethoxycarbonyl)oxirane-2-carboxylate typically involves the reaction of an appropriate precursor with an oxidizing agent to form the oxirane ring. One common method is the epoxidation of an alkene using a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure the formation of the desired epoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. Flow microreactor technology allows for precise control over reaction parameters, such as temperature and pressure, leading to a more efficient and scalable synthesis process .
Chemical Reactions Analysis
Types of Reactions
Potassium (2S,3S)-3-(ethoxycarbonyl)oxirane-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring is highly strained and can be opened by nucleophiles, such as amines or alcohols, leading to the formation of β-substituted alcohols or amines.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding diol.
Oxidation: Further oxidation of the compound can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: β-substituted alcohols or amines.
Reduction: Diols.
Oxidation: Carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Potassium (2S,3S)-3-(ethoxycarbonyl)oxirane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms involving epoxide intermediates.
Medicine: Explored for its potential use in the synthesis of pharmaceutical compounds, particularly those involving epoxide intermediates.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of Potassium (2S,3S)-3-(ethoxycarbonyl)oxirane-2-carboxylate involves the reactivity of the oxirane ring. The strained three-membered ring is prone to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various synthetic transformations, where the compound acts as an electrophile, reacting with nucleophiles to form new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
Ethylene oxide: A simpler epoxide with a similar three-membered ring structure.
Propylene oxide: Another epoxide with an additional methyl group compared to ethylene oxide.
Styrene oxide: An aromatic epoxide derived from styrene.
Uniqueness
Potassium (2S,3S)-3-(ethoxycarbonyl)oxirane-2-carboxylate is unique due to the presence of both an ethoxycarbonyl group and a carboxylate group, which provide additional functional handles for further chemical modifications. This makes it a versatile intermediate in organic synthesis, offering more opportunities for derivatization compared to simpler epoxides.
Properties
Molecular Formula |
C6H7KO5 |
|---|---|
Molecular Weight |
198.21 g/mol |
IUPAC Name |
potassium;(2S,3S)-3-ethoxycarbonyloxirane-2-carboxylate |
InChI |
InChI=1S/C6H8O5.K/c1-2-10-6(9)4-3(11-4)5(7)8;/h3-4H,2H2,1H3,(H,7,8);/q;+1/p-1/t3-,4-;/m0./s1 |
InChI Key |
PYBXHDCDMZPWJJ-MMALYQPHSA-M |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@H](O1)C(=O)[O-].[K+] |
Canonical SMILES |
CCOC(=O)C1C(O1)C(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



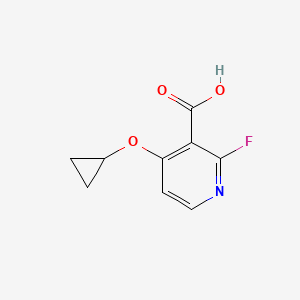

![diethyl [(E)-1-[4-(trifluoromethyl)phenyl]ethylideneamino] phosphate](/img/structure/B14806648.png)
![N-{3-[(furan-2-ylcarbonyl)amino]phenyl}pyridine-4-carboxamide](/img/structure/B14806653.png)

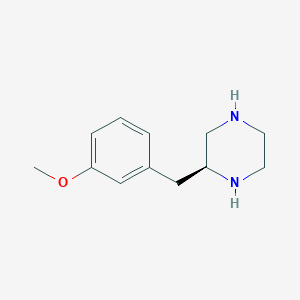
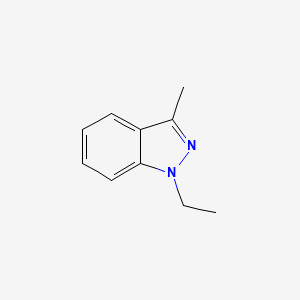
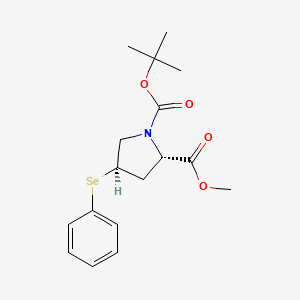
![2-{[(2-nitrophenyl)sulfonyl]amino}-N-phenylbenzamide](/img/structure/B14806693.png)

![7-Bromo-5H-indeno[1,2-b]pyridin-5-one](/img/structure/B14806710.png)
